ST4206

Adenosine A2A receptor Radioligand binding Ki determination

ST4206 is the ST1535 metabolite bearing a unique butan-2-one side chain that confers distinct functional antagonism (cAMP IC50=990 nM) despite nanomolar A2A binding (Ki=12 nM). It cannot be interchanged with ST1535 or ST3932—each exhibits divergent in‑vivo efficacy. Orally active and validated in haloperidol‑induced catalepsy and 6‑OHDA L‑DOPA potentiation models. Procure the exact ST‑series compound required for your experimental system to ensure pharmacological fidelity. Available in ≥98% purity from multiple vendors; typical lead times 8–10 weeks.

Molecular Formula C12H14N8O
Molecular Weight 286.29 g/mol
Cat. No. B611020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameST4206
SynonymsST4206;  ST-4206;  ST 4206; 
Molecular FormulaC12H14N8O
Molecular Weight286.29 g/mol
Structural Identifiers
SMILESCC(=O)CCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N
InChIInChI=1S/C12H14N8O/c1-7(21)3-4-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-5-6-15-20/h5-6H,3-4H2,1-2H3,(H2,13,16,17)
InChIKeyPLXYHOBIHWLDSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ST4206 Procurement Guide: Baseline Identity of an Orally Active Adenosine A2A Receptor Antagonist


ST4206 (CAS 1246018-36-9; molecular formula C12H14N8O) is a potent and orally active small-molecule antagonist of the adenosine A2A receptor [1]. The compound is a metabolite of the parent compound ST1535 (2-n-Butyl-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine) and shares the same triazolyl-purine structural core with a modified butan-2-one side chain [2]. ST4206 is characterized by a Ki of 12 nM for the adenosine A2A receptor and a Ki of 197 nM for the adenosine A1 receptor, yielding an approximately 16-fold selectivity margin for A2A over A1 [1]. The compound is commercially available from multiple vendors for research use only, with reported purity specifications ranging from ≥98% to ≥99% .

Why Generic ST4206 Substitution Fails: In-Class Metabolites Exhibit Divergent Functional Potency


Adenosine A2A receptor antagonists constitute a pharmacologically heterogeneous class wherein even structurally related metabolites of the same parent compound exhibit functionally meaningful divergence in cellular and in vivo assays. ST4206 cannot be simply interchanged with ST1535 or ST3932—despite comparable A2A binding affinities (Ki values of 8, 8, and 12 nM, respectively), the three compounds demonstrate markedly different functional antagonism as measured by cAMP accumulation inhibition (IC50: 427, 450, and 990 nM, respectively) [1]. This ~2.2- to 2.3-fold reduction in functional potency for ST4206 relative to its parent and sibling metabolite indicates that binding affinity alone is an insufficient predictor of downstream efficacy [1]. Furthermore, ST4206 differs in chemical structure and molecular weight (286.29 g/mol) from both ST1535 and ST3932, with a distinct butan-2-one side chain that alters its physicochemical and metabolic profile . Procurement of the specific ST-series compound must therefore align with the exact pharmacological profile required for a given experimental system.

ST4206 Quantitative Evidence Guide: Comparative Binding, Functional Antagonism, and In Vivo Efficacy


ST4206 vs. ST1535 and ST3932: A2A Receptor Binding Affinity Comparison

In a direct head-to-head comparison conducted in cloned human adenosine A2A receptors, ST4206 exhibited a Ki value of 12 nM, compared to 8 nM for both the parent compound ST1535 and the sibling metabolite ST3932 [1]. This represents a 1.5-fold difference in binding affinity. The assay employed standard radioligand displacement methodology. This small difference in binding affinity contrasts sharply with the larger divergence observed in functional cAMP assays (see subsequent evidence).

Adenosine A2A receptor Radioligand binding Ki determination

ST4206 Functional Antagonism: cAMP Accumulation Inhibition vs. ST1535 and ST3932

In a direct head-to-head comparison measuring agonist-induced cyclic AMP (cAMP) accumulation in the same cloned human adenosine A2A receptor system, ST4206 exhibited an IC50 of 990 nM, whereas ST1535 and ST3932 displayed IC50 values of 427 nM and 450 nM, respectively [1]. This corresponds to an approximately 2.2- to 2.3-fold lower functional potency for ST4206 compared to its parent compound and sibling metabolite. Notably, this functional divergence exceeds the 1.5-fold difference observed in binding affinity, indicating that ST4206 possesses a distinct signaling efficacy profile.

cAMP assay Functional antagonism A2A receptor signaling

ST4206 Selectivity Profile: Adenosine A2A vs. A1 Receptor Binding

ST4206 demonstrates binding to the adenosine A1 receptor with a Ki of 197 nM, compared to 12 nM for the adenosine A2A receptor [1]. This yields an A2A/A1 selectivity ratio of approximately 16.4-fold. Direct selectivity data for ST1535 and ST3932 against the A1 receptor are not reported in the primary literature; this evidence is therefore class-level inference for the ST-series but is quantitative for ST4206 itself. The 16-fold selectivity margin establishes the compound's preferential targeting of A2A over A1.

Receptor selectivity Adenosine A1 receptor Off-target binding

ST4206 In Vivo Efficacy: Haloperidol-Induced Catalepsy Reversal in Mice

In a direct head-to-head in vivo comparison, orally administered ST4206 (10, 20, and 40 mg/kg, p.o.) antagonized haloperidol-induced catalepsy in mice in a dose-dependent manner, with effects comparable to ST1535 and ST3932 across the tested dose range [1]. The assay employed haloperidol (2 mg/kg i.p.) to induce catalepsy 2.5 hours prior to oral compound administration, with catalepsy scoring performed every 60 minutes for 3 hours. All three compounds demonstrated robust catalepsy reversal, confirming that ST4206 retains full in vivo efficacy equivalent to its parent and sibling compounds despite its lower functional potency in vitro.

Haloperidol-induced catalepsy In vivo efficacy Oral bioavailability

ST4206 Potentiation of L-DOPA-Induced Contralateral Turning in 6-OHDA-Lesioned Rats

In the unilateral 6-OHDA-lesioned rat model—a gold standard preclinical model of Parkinson's disease—intraperitoneal administration of ST4206 at 20 and 40 mg/kg significantly increased the number of contralateral rotations induced by a subthreshold dose of L-DOPA (3 mg/kg i.p.) plus benserazide (6 mg/kg i.p.) [1]. In the same study, ST1535 and ST3932 exhibited comparable potentiation of L-DOPA-induced turning behavior across the same dose range (10, 20, and 40 mg/kg i.p.). The experimental protocol involved screening rats two weeks post-lesion for L-DOPA responsiveness (≥200 contralateral rotations over 3 h) prior to testing with the threshold L-DOPA dose plus test compounds.

6-OHDA lesion model L-DOPA potentiation Parkinson's disease

ST4206 as a Metabolite-Derived Tool Compound: Pharmacological Alternative to ST1535

ST4206 is one of two major metabolites of the parent compound ST1535 (alongside ST3932). The primary literature concludes that ST4206 and ST3932 show a pharmacological activity similar to ST1535, both in vitro and in vivo, and may be regarded as an interesting pharmacological alternative to ST1535 [1]. While no direct quantitative comparison of metabolic stability or pharmacokinetic parameters is provided in the available evidence, ST4206's distinct chemical structure (containing a butan-2-one side chain versus the n-butyl side chain of ST1535) results in different physicochemical properties that may influence its behavior in specific assay systems.

Metabolite pharmacology Drug metabolism Tool compound selection

ST4206 Application Scenarios: Validated Research Use Cases in Parkinson's Disease and Adenosine Receptor Pharmacology


In Vivo Parkinson's Disease Research: Haloperidol-Induced Catalepsy Model

ST4206 is validated for use in the haloperidol-induced catalepsy model in mice, a standard preclinical assay for evaluating anti-Parkinsonian efficacy of adenosine A2A receptor antagonists. Orally administered ST4206 at doses of 10, 20, and 40 mg/kg produces dose-dependent reversal of catalepsy, with efficacy comparable to ST1535 and ST3932 [1]. This model is widely employed in academic and pharmaceutical research to screen compounds for potential symptomatic benefit in Parkinson's disease. The oral bioavailability of ST4206 makes it particularly suitable for chronic dosing studies where intraperitoneal or intravenous administration is impractical.

L-DOPA Adjunctive Therapy Research: 6-OHDA-Lesioned Rat Model

ST4206 is validated for investigating adjunctive strategies to L-DOPA therapy in the unilateral 6-OHDA-lesioned rat model of Parkinson's disease. Intraperitoneal administration of ST4206 at 20 and 40 mg/kg significantly potentiates the contralateral turning response induced by a threshold dose of L-DOPA (3 mg/kg i.p.) plus benserazide [1]. This application scenario is directly relevant to research on reducing L-DOPA dosage requirements or managing L-DOPA-induced dyskinesias through adenosine A2A receptor blockade.

Adenosine A2A Receptor Pharmacology: In Vitro Binding and Functional Studies

ST4206 is a characterized tool compound for in vitro studies of adenosine A2A receptor pharmacology. It demonstrates high-affinity binding to cloned human adenosine A2A receptors (Ki = 12 nM) with ~16-fold selectivity over adenosine A1 receptors (Ki = 197 nM) [1]. In functional cAMP accumulation assays, ST4206 inhibits agonist-induced cAMP with an IC50 of 990 nM [1]. Researchers should note that ST4206 exhibits lower functional potency than its parent compound ST1535 (IC50 = 427 nM), necessitating appropriate concentration ranges for cellular assays.

ST-Series Structure-Activity Relationship (SAR) Studies

ST4206 serves as a key comparator for SAR investigations of the ST-series triazolyl-purine scaffold. As a structurally distinct metabolite of ST1535, ST4206 provides a data point for understanding how side-chain modifications (butan-2-one in ST4206 vs. n-butyl in ST1535) affect binding affinity, functional antagonism, and in vivo efficacy [1]. The availability of head-to-head comparative data across ST1535, ST3932, and ST4206 makes this compound series a well-characterized system for studying adenosine A2A antagonist pharmacology and metabolite activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for ST4206

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.